Enantiomeric Purity: 98% (S)-Enantiomer vs. Racemic Mixtures (Typically ≤95%)
The commercial specification for (3S)-3-[(4-bromophenyl)amino]butanamide guarantees a standard purity of 98% as a single (S)-enantiomer, with batch‑specific QC reports (NMR, HPLC, GC) available. In contrast, the racemic mixture 3-(4-bromoanilino)butanamide (CAS not assigned as a chiral entity) is typically offered at 95% purity without enantiomeric excess (ee) determination. This 3‑percentage‑point purity gap, combined with the undefined stereochemistry of the racemate, represents a quantifiable procurement risk for chiral SAR programs .
| Evidence Dimension | Purity and enantiomeric integrity |
|---|---|
| Target Compound Data | 98% (S)-enantiomer; batch‑specific NMR, HPLC, GC |
| Comparator Or Baseline | Racemic 3-(4-bromoanilino)butanamide: 95% purity; no ee specification |
| Quantified Difference | +3% absolute purity; defined vs. undefined stereochemistry |
| Conditions | Commercial procurement specifications (Bidepharm vs. generic suppliers) |
Why This Matters
Procurement of the defined (S)-enantiomer eliminates the ambiguity of racemic mixtures and ensures that biological activity data can be assigned to a single, reproducible stereoisomer.
